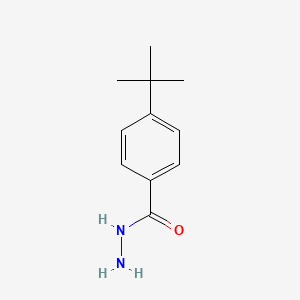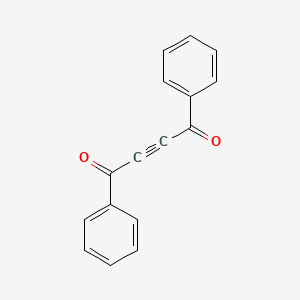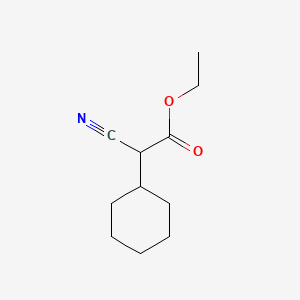
Ethyl 2-cyano-2-cyclohexylacetate
Übersicht
Beschreibung
Ethyl 2-cyano-2-cyclohexylacetate is a chemical compound that serves as an intermediate in various synthetic processes. It is characterized by the presence of a cyano group and a cyclohexyl group attached to an ethyl acetate backbone. This compound is not explicitly mentioned in the provided papers, but its derivatives and related compounds are extensively studied for their applications in organic synthesis, including the synthesis of hydroxamic acids, ureas, peptides, and other cyclic compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, where ethyl 2-cyanoacetate derivatives are used as key intermediates. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization . Similarly, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate is synthesized for use in enantioselective esterification and peptide synthesis . These methods emphasize the importance of ethyl 2-cyanoacetate derivatives in facilitating complex organic transformations.
Molecular Structure Analysis
The molecular structure of ethyl 2-cyanoacetate derivatives is often determined using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structures of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and its methyl derivative were elucidated, revealing intramolecular hydrogen bonding and specific space group characteristics . Similarly, the crystal structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate provided insights into the steric and electronic effects on bond parameters .
Chemical Reactions Analysis
Ethyl 2-cyanoacetate derivatives participate in various chemical reactions. They can undergo photochemical reactions to form ω-substituted esters , cyclization reactions to yield complex cyclic structures , and multi-component condensations to create novel compounds . These reactions highlight the versatility of ethyl 2-cyanoacetate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyanoacetate derivatives are influenced by their molecular structure. For instance, the presence of substituents like nitrophenyl groups can affect the compound's spectroscopic characteristics and reactivity . The crystallographic data provide insights into the solid-state structure, which can be correlated with the compound's reactivity and physical properties .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Ethyl 2-cyano-2-cyclohexylacetate
Synthesis and Application in Pyrrole Derivatives Ethyl 2-cyano-2-cyclohexylacetate has been utilized in the synthesis of pyrrole derivatives, which are crucial in pharmaceutical and agrochemical industries. Dawadi and Lugtenburg (2011) demonstrated the use of ethyl 2-chloroacetoacetate and its isomers in reactions with cyanoacetamide, leading to the production of pyrrole systems. This method offers access to a variety of pyrrole derivatives using commercially available materials, suggesting a wide range of potential applications in drug synthesis and organic chemistry (Dawadi & Lugtenburg, 2011).
Advancements in Acylation Chemistry Ethyl 2-cyano-2-cyclohexylacetate plays a role in acylation chemistry, particularly in the formation of peptide, amide, and ester bonds. Subirós-Funosas et al. (2014) reviewed the use of Oxyma-based reagents, which include derivatives of ethyl 2-cyano-2-cyclohexylacetate, in various acylation methodologies. These derivatives have shown distinct applications compared to other standards in the field, indicating their importance in synthesizing complex organic molecules (Subirós-Funosas et al., 2014).
Application in Antioxidant and Anti-inflammatory Activities Ethyl 2-cyano-2-cyclohexylacetate derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Madhavi and Sreeramya (2017) synthesized a series of novel compounds using ethyl 2-cyano-2-cyclohexylacetate, which demonstrated significant antioxidant activity in vitro and anti-inflammatory activity in vivo. These findings suggest potential therapeutic applications for these compounds in treating oxidative stress and inflammation-related disorders (Madhavi & Sreeramya, 2017).
Peptide Synthesis and Racemization Suppression Chandra et al. (2018) reported the synthesis and application of a derivative of ethyl 2-cyano-2-cyclohexylacetate in peptide synthesis. This derivative was used in esterification, thioesterification, amidation, and peptide bond formation without causing racemization. This property is crucial in the synthesis of peptides and proteins, making it a valuable tool in biochemical and pharmaceutical research (Chandra et al., 2018).
- in the synthesis of various heterocyclic systems, particularly benzo[h]quinazolines. These compounds were synthesized through reactions with Grignard reagents and cyclization processes. The production of these heterocyclic systems highlights the versatility of ethyl 2-cyano-2-cyclohexylacetate in creating complex organic structures, which can have applications in medicinal chemistry and material science (Grigoryan et al., 2011); (Grigoryan, 2018).
Copper-Catalyzed Coupling Reactions Lv and Bao (2007) demonstrated the use of ethyl 2-oxocyclohexanecarboxylate, a related compound, as a ligand in copper-catalyzed coupling reactions. These reactions synthesized a variety of N-arylamides, aryl ethers, and aryl thioethers, highlighting the potential of ethyl 2-cyano-2-cyclohexylacetate derivatives in facilitating various organic reactions, which are fundamental in drug discovery and development (Lv & Bao, 2007).
Synthesis of 4H-Chromenes Boominathan et al. (2011) utilized ethyl 2-cyano-2-cyclohexylacetate derivatives in the synthesis of 4H-chromene derivatives. These chromenes were produced through a one-pot, atom-economical multicomponent reaction, demonstrating the compound's utility in synthesizing medically significant structures efficiently (Boominathan et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-cyclohexylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYCINUWJWAOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286342 | |
| Record name | ethyl cyano(cyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3213-50-1 | |
| Record name | NSC44911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl cyano(cyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



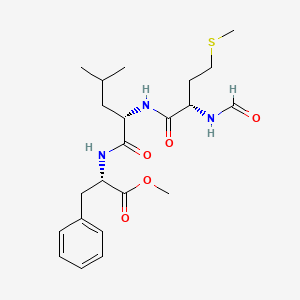
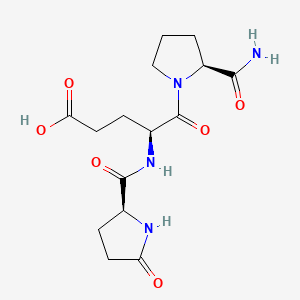
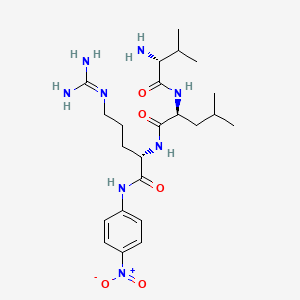

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)






